1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

This synthetic benzimidazole-piperidine features an N1-ethyl group and a piperidin-3-ol moiety. It provides a distinct reference point for evaluating substituent modifications in CNS-penetrant drug discovery and MCH-R1 antagonist programs. Its unique regioisomeric profile (3-ol vs. 4-ol isomer) and N1-alkyl substitution pattern make it essential for accurate SAR and ADME studies.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 1065483-91-1
Cat. No. B1500830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol
CAS1065483-91-1
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1N3CCCC(C3)O
InChIInChI=1S/C14H19N3O/c1-2-17-13-8-4-3-7-12(13)15-14(17)16-9-5-6-11(18)10-16/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3
InChIKeyREMCBOODWHDQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol (CAS 1065483-91-1): Structural and Physicochemical Baseline for Research Procurement


1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol (CAS 1065483-91-1) is a synthetic heterocyclic compound belonging to the benzimidazole-piperidine class. Its core structure consists of a benzimidazole ring N1-substituted with an ethyl group and C2-linked to a piperidin-3-ol moiety [1]. Key computed physicochemical properties include a molecular weight of 245.32 g/mol, a calculated LogP (XLogP3-AA) of 2.1, and a topological polar surface area (TPSA) of 41.3 Ų [1]. These properties define its baseline behavior in medicinal chemistry contexts, particularly for central nervous system (CNS) penetration and solubility predictions.

Why Generic Substitution Fails: Critical Differentiation of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol from Isomeric and N1-Alkyl Analogs


Substitution among benzimidazole-piperidine derivatives is not straightforward due to the profound impact of seemingly minor structural variations on both physicochemical and biological profiles. The position of the hydroxyl group on the piperidine ring (3-ol vs. 4-ol isomers) and the nature of the N1-alkyl substituent (ethyl vs. methyl) directly influence molecular geometry, hydrogen-bonding potential, and lipophilicity [1][2]. These factors, in turn, dictate critical parameters such as target binding kinetics, metabolic stability, and selectivity across related receptor families [3][4]. Consequently, assuming functional or pharmacological equivalence between closely related analogs without direct comparative data poses a significant risk to experimental reproducibility and can lead to misinterpretation of structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol (CAS 1065483-91-1): Procurement-Relevant Differentiation


Hydrogen Bonding Geometry and LogP Distinguish 3-Hydroxy from 4-Hydroxy Piperidine Isomers

The target compound (piperidin-3-ol) is a regioisomer of 1-(1-ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol (CAS 1065483-90-0). While both share the same molecular formula and weight (C14H19N3O, 245.32 g/mol) [1][2], the position of the hydroxyl group creates distinct hydrogen-bonding environments. In the 3-ol isomer, the hydroxyl group is located on a secondary carbon, allowing for a unique orientation of the hydrogen bond donor relative to the benzimidazole core. This positional isomerism is known to impact target binding affinity and selectivity in related benzimidazole-piperidine series, as demonstrated in H1-antihistamine SAR studies [3].

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Enhanced Lipophilicity from N1-Ethyl Substitution Differentiates from N1-Methyl Analog

The target compound's N1-ethyl substituent confers higher lipophilicity compared to its N1-methyl analog, 1-(1-methyl-1H-benzoimidazol-2-yl)-piperidin-3-ol (CAS 1065484-45-8) [3]. While no direct measured LogP for this specific compound was identified, the increase in alkyl chain length from methyl to ethyl typically increases calculated LogP by approximately 0.5 units [4]. This difference in lipophilicity is a critical parameter for predicting blood-brain barrier permeability and nonspecific binding in CNS-targeted research [2].

Lipophilicity ADME CNS Drug Design

Class-Level Relevance to MCH-R1 Antagonism and Metabolic Disorder Research

The benzimidazole-piperidine scaffold, to which the target compound belongs, is a recognized pharmacophore for melanin-concentrating hormone receptor 1 (MCH-R1) antagonism [1]. While direct biological data for this specific compound are not available in the public domain, its structural features align with the general formula of compounds disclosed in U.S. Patent 7,511,146 as MCH-R1 antagonists [1]. Within this patent class, specific 2-substituted benzimidazole piperidine analogs have demonstrated potent MCH-R1 binding with IC50 values as low as 1 nM in optimized leads [2].

MCH-R1 Antagonist Obesity Metabolic Disorders

Optimal Research and Industrial Application Scenarios for 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol (CAS 1065483-91-1)


Structure-Activity Relationship (SAR) Studies for Benzimidazole-Piperidine Pharmacophores

This compound is ideally suited as a reference standard or intermediate in SAR studies focused on the benzimidazole-piperidine scaffold. Its specific combination of an N1-ethyl group and a piperidin-3-ol moiety provides a distinct reference point for evaluating the impact of substituent modifications on target binding and physicochemical properties. Researchers can compare its profile (e.g., LogP = 2.1, TPSA = 41.3 Ų [1]) with those of analogs to derive quantitative SAR insights, as exemplified in studies on H1-antihistamines [3].

Development of MCH-R1 Antagonist Leads for Metabolic Disease

Given the established role of the benzimidazole-piperidine class as MCH-R1 antagonists [5], this compound can serve as a synthetic building block or a comparator in the discovery and optimization of new leads for treating obesity, hyperphagia, and diabetes. Its structural features are consistent with the general formula disclosed in U.S. Patent 7,511,146 [5], and it can be used to explore the SAR around the N1-alkyl and piperidine substitution patterns critical for potent MCH-R1 antagonism (with optimized leads achieving IC50 values of 1 nM [6]).

Physicochemical and ADME Profiling in CNS Drug Discovery

The compound's computed LogP (2.1) and TPSA (41.3 Ų) [1] position it within the favorable range for CNS drug candidates. It can be employed as a model compound to study the impact of subtle structural changes on parameters such as permeability, efflux ratio, and plasma protein binding. Comparisons with its 4-ol isomer (CAS 1065483-90-0) [2] and N1-methyl analog (CAS 1065484-45-8) [4] can elucidate the specific contributions of regioisomerism and alkyl chain length to ADME properties, guiding the design of CNS-penetrant molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.